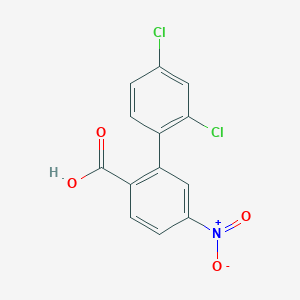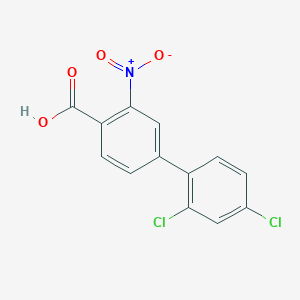
3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% (3-DPMBA) is an organic compound with a molecular formula of C11H8Cl2O3. It is a white, crystalline solid with a melting point of 162-164°C that is soluble in water, ethanol, and methanol. 3-DPMBA is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals, and has been widely studied for its potential applications in the fields of medicine and agriculture.
Applications De Recherche Scientifique
3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been widely studied for its potential applications in the fields of medicine and agriculture. In the field of medicine, 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been investigated as a potential anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in human cancer cell lines. In the field of agriculture, 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been studied as a potential herbicide, and has been shown to be effective against a variety of weeds.
Mécanisme D'action
The exact mechanism of action of 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In addition, 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the production of nitric oxide, which is believed to be involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. As an anti-inflammatory agent, 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the production of nitric oxide, which is believed to be involved in the induction of apoptosis in cancer cells. Furthermore, 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of other effects, including the inhibition of platelet aggregation, the inhibition of angiogenesis, and the inhibition of the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is a highly pure compound, with a purity of 95%. Third, it is soluble in water, ethanol, and methanol, making it easy to work with in the laboratory. Finally, it has a wide range of potential applications in the fields of medicine and agriculture.
However, there are several limitations to the use of 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. First, its exact mechanism of action is still not fully understood. Second, it has not been extensively studied in humans, and its safety and efficacy in humans is still unknown. Third, its effects may vary depending on the concentration and duration of exposure. Finally, it may interact with other drugs or compounds, and may have unpredictable effects.
Orientations Futures
There are several potential future directions for the use of 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95%. First, further research is needed to better understand its mechanism of action and its potential applications in the fields of medicine and agriculture. Second, further studies are needed to determine its safety and efficacy in humans. Third, further studies are needed to determine the potential interactions between 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% and other drugs or compounds. Fourth, further studies are needed to explore the potential use of 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% in combination with other compounds or drugs to enhance its efficacy. Finally, further studies are needed to explore the potential use of 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% in the treatment of other diseases and conditions.
Méthodes De Synthèse
3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% can be synthesized via a variety of methods, including the reaction of 2,5-dichlorobenzoic acid and 2-methoxybenzyl chloride in the presence of a base. This reaction is typically carried out in aqueous ethanol or methanol, and yields a product with a purity of 95%. Other methods for the preparation of 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid, 95% include the reaction of 2,5-dichlorobenzoic acid and 2-methoxybenzyl alcohol in the presence of an acid catalyst, or the reaction of 2,5-dichlorobenzoic acid and 2-methoxybenzaldehyde in the presence of a base.
Propriétés
IUPAC Name |
3-(2,5-dichlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-9(3-2-4-10(13)14(17)18)11-7-8(15)5-6-12(11)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFZVRNLJHLDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691235 |
Source


|
| Record name | 2',5'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-70-1 |
Source


|
| Record name | 2',5'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














